1-(2-Aminoethyl)piperazin-2-one dihydrochloride 1-(2-Aminoethyl)piperazin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2044871-46-5
VCID: VC6813365
InChI: InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H
SMILES: C1CN(C(=O)CN1)CCN.Cl.Cl
Molecular Formula: C6H15Cl2N3O
Molecular Weight: 216.11

1-(2-Aminoethyl)piperazin-2-one dihydrochloride

CAS No.: 2044871-46-5

Cat. No.: VC6813365

Molecular Formula: C6H15Cl2N3O

Molecular Weight: 216.11

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)piperazin-2-one dihydrochloride - 2044871-46-5

Specification

CAS No. 2044871-46-5
Molecular Formula C6H15Cl2N3O
Molecular Weight 216.11
IUPAC Name 1-(2-aminoethyl)piperazin-2-one;dihydrochloride
Standard InChI InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H
Standard InChI Key GROVELPBVPSGHY-UHFFFAOYSA-N
SMILES C1CN(C(=O)CN1)CCN.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

1-(2-Aminoethyl)piperazin-2-one dihydrochloride consists of a piperazin-2-one ring—a six-membered heterocycle containing two nitrogen atoms, one of which is oxidized to a ketone—substituted at the 1-position with a 2-aminoethyl group. The dihydrochloride salt form enhances stability and solubility, a common modification for amine-containing compounds. The molecular formula is C₆H₁₄Cl₂N₃O, with a calculated molecular weight of 215.11 g/mol (based on atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2044871-46-5
Molecular FormulaC₆H₁₄Cl₂N₃O
Molecular Weight215.11 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature (RT)

Synthesis and Manufacturing

Purification and Quality Control

The final product is typically purified via recrystallization or column chromatography, with purity verified by high-performance liquid chromatography (HPLC) or mass spectrometry. The absence of residual solvents or unreacted starting materials is critical for research applications, particularly in medicinal chemistry .

Physicochemical and Stability Profile

Thermal Stability

The compound’s melting point and decomposition temperature remain unspecified. General guidelines for similar piperazine derivatives recommend storage at room temperature in a dry environment to prevent hydrolysis or oxidation .

Applications in Research and Development

Medicinal Chemistry

Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties and interact with biological targets. The 2-aminoethyl side chain in this compound provides a handle for further functionalization, enabling the synthesis of:

  • Kinase Inhibitors: The amine group can form hydrogen bonds with ATP-binding pockets.

  • GPCR Ligands: Piperazine scaffolds are common in serotonin and dopamine receptor modulators.

  • Antimicrobial Agents: Structural analogs have shown activity against bacterial and fungal pathogens .

Material Science

The compound’s rigid heterocyclic core and amine functionality make it a candidate for synthesizing polymers or metal-organic frameworks (MOFs), where it could act as a crosslinking agent or ligand for metal ions .

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